2-[3-fluoro-5-(trifluoromethyl)phenyl]-2-methylpropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-fluoro-5-(trifluoromethyl)phenyl]-2-methylpropanoic acid is an organic compound characterized by the presence of a trifluoromethyl group and a fluorine atom attached to a phenyl ring. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the trifluoromethylation of a suitable precursor, such as a phenyl derivative, using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid . The reaction conditions often require the presence of a catalyst, such as copper or palladium, and may be conducted under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine-containing reagents. The use of continuous flow reactors can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[3-fluoro-5-(trifluoromethyl)phenyl]-2-methylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include fluorinated carboxylic acids, alcohols, and substituted aromatic compounds .
Scientific Research Applications
2-[3-fluoro-5-(trifluoromethyl)phenyl]-2-methylpropanoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[3-fluoro-5-(trifluoromethyl)phenyl]-2-methylpropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity, leading to potent biological effects . The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
- 3-fluoro-4-(trifluoromethyl)phenylacetic acid
- 2-(3-fluoro-2-nitrophenyl)acetic acid
Uniqueness
2-[3-fluoro-5-(trifluoromethyl)phenyl]-2-methylpropanoic acid is unique due to its specific substitution pattern on the aromatic ring, which imparts distinct chemical and biological properties. The presence of both fluorine and trifluoromethyl groups enhances its stability and reactivity compared to similar compounds .
Properties
CAS No. |
1260674-79-0 |
---|---|
Molecular Formula |
C11H10F4O2 |
Molecular Weight |
250.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.